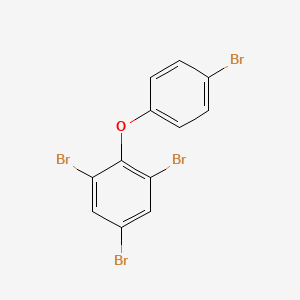2,4,4',6-Tetrabromodiphenyl ether
CAS No.: 189084-63-7
Cat. No.: VC3807130
Molecular Formula: C12H6Br4O
Molecular Weight: 485.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 189084-63-7 |
|---|---|
| Molecular Formula | C12H6Br4O |
| Molecular Weight | 485.79 g/mol |
| IUPAC Name | 1,3,5-tribromo-2-(4-bromophenoxy)benzene |
| Standard InChI | InChI=1S/C12H6Br4O/c13-7-1-3-9(4-2-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H |
| Standard InChI Key | BWCNKMFFUGBFGB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2Br)Br)Br)Br |
| Canonical SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2Br)Br)Br)Br |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
BDE-75 (CAS No. 189084-63-7) belongs to the tetra-brominated diphenyl ether homolog group, with the molecular formula C₁₂H₆Br₄O and a molecular weight of 485.79 g/mol . Its structure consists of two phenyl rings connected by an ether bond, brominated at positions 2,4,4',6. This substitution pattern confers high lipophilicity, evidenced by a log octanol-water partition coefficient (log K<sub>ow</sub>) of 6.81 , facilitating bioaccumulation in adipose tissues.
Physical Parameters
Key physicochemical properties include:
| Property | Value | Reference |
|---|---|---|
| Vapor pressure (25°C) | 2.5 × 10⁻⁴ Pa | |
| Water solubility (25°C) | 11 μg/L | |
| Melting point | 79–82°C | |
| Enthalpy of vaporization | 90.1 kJ/mol (at 418 K) |
These properties underscore its environmental persistence and propensity for long-range atmospheric transport .
Environmental Distribution and Bioaccumulation
Global Contamination Trends
BDE-75 is ubiquitously detected in air, water, and soil samples, with elevated concentrations near electronic waste recycling sites . Its resistance to photolytic and microbial degradation results in a half-life exceeding 2 years in sediment . In marine ecosystems, BDE-75 bioaccumulates in apex predators, with concentrations reaching 450 ng/g lipid weight in sea cucumber (Apostichopus japonicus) tissues .
Human Exposure Pathways
Human exposure occurs primarily through:
-
Dietary intake: Bioaccumulation in fatty fish and meat products .
-
Indoor dust inhalation: Released from flame-retardant-treated electronics and textiles .
-
Placental transfer: Detected in umbilical cord blood at 0.5–4.2 ng/g lipid weight .
Toxicological Profiles and Mechanisms
Hepatotoxicity
In vitro studies using HepG2 hepatoblastoma cells demonstrate dose-dependent cytotoxicity (IC₅₀ = 18 μM) . Key mechanisms include:
-
Oxidative stress: 2-fold increase in reactive oxygen species (ROS) at 10 μM exposure .
-
Metabolic disruption: Inhibition of cytochrome P450 enzymes (CYP1A1/2) by 40–60% .
Neurodevelopmental Effects
Zebrafish (Danio rerio) models reveal impaired oligodendrocyte development at 5 μM, reducing myelination by 28% in spinal cord tissues . Concurrently, 20 μM BDE-75 exposure alters optokinetic responses by 45%, indicating visual processing deficits .
Immunomodulatory Activity
In THP-1 macrophages, BDE-75 (10 μM):
-
Upregulates PPARγ by 3.2-fold, increasing lipid uptake via CD36/FABP4 pathways .
-
Modulates miRNA-155 expression, enhancing pro-inflammatory cytokine secretion (IL-6 ↑ 220%, TNF-α ↑ 180%) .
Molecular Interactions and Signaling Pathways
PPARγ Selective Activation
Molecular docking studies reveal BDE-75 binds the PPARγ ligand-binding domain (LBD) at helices 3 and 5, distinct from full agonists like rosiglitazone . This partial agonism selectively upregulates lipid uptake genes (CD36, FABP4) while failing to activate cholesterol efflux pathways (ABCA1, ABCG1), promoting foam cell formation .
Estrogen Receptor Cross-Talk
BDE-75 acts as a weak estrogen receptor α (ERα) antagonist (IC₅₀ = 50 μM), displacing 17β-estradiol by 40% at 10 μM . This interaction disrupts vitellogenin synthesis in fish, reducing reproductive success by 60% .
Regulatory Status and Risk Mitigation
Current Guidelines
The U.S. EPA establishes a reference dose (RfD) of 0.1 μg/kg/day based on neurodevelopmental endpoints . The European Union classifies BDE-75 under REACH Annex XIV as a Substance of Very High Concern (SVHC) due to persistent, bioaccumulative, and toxic (PBT) properties .
Remediation Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume